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Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

Cat. No.: B181344 Get Quote

An In-Depth Technical Guide to the Physical Properties of 4-tert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-tert-butyl-3-nitroaniline is an aromatic organic compound featuring a core aniline structure

substituted with a bulky tert-butyl group and an electron-withdrawing nitro group. This specific

arrangement of functional groups—a sterically hindering alkyl group ortho to an amino group

and meta to a nitro group—imparts a unique set of physicochemical characteristics.

Understanding these properties is paramount for its application in medicinal chemistry,

materials science, and organic synthesis, where it may serve as a crucial building block or

intermediate.

The interplay between the lipophilic tert-butyl group and the polar amine and nitro

functionalities dictates its solubility, reactivity, and crystalline nature. This guide provides a

comprehensive analysis of the known and predicted physical properties of 4-tert-butyl-3-
nitroaniline, supported by established analytical methodologies and authoritative data

sources. The causality behind its properties is explored to provide field-proven insights for

laboratory applications.
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The foundational step in characterizing any chemical compound is to establish its precise

molecular identity.

IUPAC Name: 4-(tert-butyl)-3-nitroaniline[1]

CAS Number: 31951-12-9[1][2][3][4][5][6]

Molecular Formula: C₁₀H₁₄N₂O₂[1][2][4]

Synonyms: 3-nitro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-3-nitro-[1][2]

The compound's connectivity and spatial arrangement are represented by its chemical

structure and standard chemical identifiers.

SMILES: CC(C)(C)C1=C(C=C(C=C1)N)[O-][1][2]

InChI: InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3[1]

InChIKey: KGBIPCNLIXXUQA-UHFFFAOYSA-N[1]

Caption: Chemical structure of 4-tert-butyl-3-nitroaniline.

Summary of Physical Properties
The following table summarizes the key physical and computed properties of 4-tert-butyl-3-
nitroaniline, providing a quick reference for researchers.
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Property Value Source

Molecular Weight 194.23 g/mol [1][2][4]

Monoisotopic Mass 194.105527694 Da [1]

Appearance
Yellow to orange or brown

crystalline solid

[7][8] (Inferred from similar

compounds)

Melting Point Data not available

Boiling Point Data not available

Purity
≥95% or ≥97% (Commercially

available)
[2][4]

LogP (Predicted) 2.7 [1]

TPSA (Topological Polar

Surface Area)
69.16 Å² [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 1 [2]

Detailed Analysis of Physicochemical Properties
Molecular Weight and State
The molecular weight of 4-tert-butyl-3-nitroaniline, calculated from its molecular formula

C₁₀H₁₄N₂O₂, is 194.23 g/mol .[1][2][4] Based on the properties of analogous aromatic amines

like 4-methyl-3-nitroaniline, this compound is expected to be an orange or brown crystalline

solid at standard temperature and pressure.[7][8]

Solubility Profile
While specific experimental solubility data is scarce, a robust prediction can be made based on

the molecule's structure. The large, nonpolar tert-butyl group imparts significant lipophilic (fat-

loving) character. Conversely, the primary amine (-NH₂) and nitro (-NO₂) groups introduce

polarity and the capacity for hydrogen bonding.[9][10]
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Polar Solvents (e.g., Water): Solubility is expected to be low due to the dominance of the

hydrophobic tert-butyl group and the overall aromatic system.

Nonpolar Solvents (e.g., Hexane, Toluene): Higher solubility is anticipated due to the

lipophilic nature of the tert-butyl group and benzene ring.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected as these

solvents can interact with the polar nitro and amine groups without being hindered by strong

hydrogen-bonding networks.

Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, as these solvents have both

polar and nonpolar characteristics.

The predicted LogP value of 2.7 indicates a preference for an octanol phase over an aqueous

phase, reinforcing the expectation of low water solubility.[1]

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals

corresponding to the aromatic protons, the amine protons, and the tert-butyl protons. Based

on related structures, the aromatic protons would appear as complex multiplets or distinct

doublets and doublets of doublets in the 6.5-7.5 ppm range. The amine (-NH₂) protons would

likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would

present as a sharp singlet around 1.3-1.5 ppm.[11]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six unique

aromatic carbons, with those bonded to the nitro and amine groups being significantly

shifted. The quaternary carbon and the three methyl carbons of the tert-butyl group would

also be clearly identifiable.[11]

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expected characteristic absorption bands include:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.
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N=O stretching (asymmetric & symmetric): Strong bands around 1500-1550 cm⁻¹ and

1300-1350 cm⁻¹, characteristic of a nitro group.

C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹

for the aliphatic C-H of the tert-butyl group.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy: Nitroanilines are known to be chromophoric. 4-nitroaniline, a

related isomer, exhibits a strong absorption maximum around 380 nm.[12] 4-tert-butyl-3-
nitroaniline is expected to have a similar UV-Vis profile, with a primary absorption band in

the UVA range, making it a colored compound. This absorption is due to π → π* electronic

transitions within the conjugated aromatic system.

Experimental Protocols for Characterization
To ensure scientific integrity, all experimental work must be self-validating. The following are

standardized protocols for determining the key physical properties of 4-tert-butyl-3-
nitroaniline.

Protocol for Solubility Determination (Shake-Flask
Method)
This protocol is a gold-standard method for determining the equilibrium solubility of a

compound.

Objective: To quantify the solubility of 4-tert-butyl-3-nitroaniline in various solvents at a

controlled temperature.

Materials:

4-tert-butyl-3-nitroaniline (solid)

Selected solvents (e.g., water, ethanol, hexane, DMSO)

Scintillation vials with screw caps

Constant temperature shaker bath (e.g., 25 °C)
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Syringe filters (0.45 µm)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

Preparation: Add an excess amount of solid 4-tert-butyl-3-nitroaniline to a series of vials.

The presence of undissolved solid is critical to ensure a saturated solution is formed.

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to the

corresponding vials.

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25

°C). Agitate for 24-48 hours to ensure equilibrium is reached.

Sample Collection: After equilibration, allow the vials to stand undisturbed for 1-2 hours for

the excess solid to settle.

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately

filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved

micro-particulates.

Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring its

concentration within the linear range of the analytical method.

Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine

the concentration. Calculate the original solubility in units such as mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Protocol for Spectroscopic Analysis
Objective: To obtain ¹H NMR, IR, and UV-Vis spectra for structural verification.

Procedure:
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¹H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Acquire the spectrum on a

400 MHz or higher spectrometer.

IR Spectroscopy: For a solid sample, prepare a KBr pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-

400 cm⁻¹.

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or acetonitrile) of a known concentration. Use a quartz cuvette to measure the

absorbance from approximately 200 to 600 nm.

Safety and Handling
As a nitro-substituted aniline, 4-tert-butyl-3-nitroaniline requires careful handling.

GHS Classification: It is classified as potentially causing skin sensitization (H317).[1] Other

hazards associated with similar nitroanilines include skin, eye, and respiratory irritation.

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong

oxidizing agents.[2][6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Conclusion
4-tert-butyl-3-nitroaniline is a specialty chemical whose physical properties are dictated by

the combined steric and electronic effects of its functional groups. It is a solid compound with

low predicted water solubility but good solubility in organic solvents. Its spectroscopic

signatures are well-defined by the presence of the amine, nitro, and tert-butyl groups. While

some experimental data like melting and boiling points are not readily available in public

literature, its other characterized and predicted properties provide a solid foundation for its use
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in research and development. The protocols and data presented in this guide offer the

necessary framework for scientists to handle, characterize, and effectively utilize this

compound in their synthetic and developmental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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